molecular formula C21H25N3O B8547856 1-(1-Benzylpiperidin-4-yl)-3-phenylimidazolidin-2-one CAS No. 61220-54-0

1-(1-Benzylpiperidin-4-yl)-3-phenylimidazolidin-2-one

Cat. No.: B8547856
CAS No.: 61220-54-0
M. Wt: 335.4 g/mol
InChI Key: VGRGYZHTRQHSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpiperidin-4-yl)-3-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61220-54-0

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-phenylimidazolidin-2-one

InChI

InChI=1S/C21H25N3O/c25-21-23(19-9-5-2-6-10-19)15-16-24(21)20-11-13-22(14-12-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2

InChI Key

VGRGYZHTRQHSRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

200 g of 1-benzyl-4-(2-anilino-ethylamino)-piperidine and 2000 ml of toluene and 1940 ml of potassium hydroxide solution are charged into a reaction vessel. The temperature is kept between 5° and 10° C with a mixture of ice and methanol while 300 g of phosgene are introduced in the course of 3 hours. Thereafter the reaction mixture is stirred for 2 hours at room temperature. During the dropwise addition of 860 ml of potassium hydroxide, the temperature is kept below 25° C with an ice-bath. The batch is then stirred for 14 hours. The precipitated crystals are collected with suction and dried. The two-phase filtrate is separated in a separating funnel. The toluene phase is dried over 200 g of sodium sulphate, filtered and concentrated. The residue is recrystallied from 400 ml of ethanol to give the 1-(1-benzyl-4-piperidyl)-3-phenyl-imidazolidin- 2-one with a melting point of 173°-174° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
1940 mL
Type
reactant
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

With stirring, 15 g of phosgene are introduced at 5° to 10° C in the course of 1 hour into a suspension of 10 g of 1-benzyl-4-(2-phenylamino-1-ethylamino)-piperidine in 100 ml of toluene and 48.5 ml of 3N potassium hydroxide solution. After stirring for 2 hours at 5° to 10° C, the reaction mixture is made alkaline with 43 ml of 6N potassium hydroxide solution and brought to room temperature. After it has been stirred for a further 15 hours at room temperature, the reaction mixture is filtered with suction and the residue is recrystallised from isopropanol-methanol to yield 7.2 g of 1-(1-benzyl-4-piperidinyl)-3-phenyl-2-imidazolidinone.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.5 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.